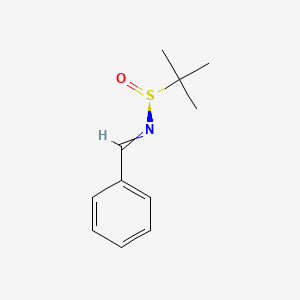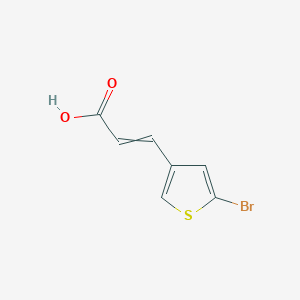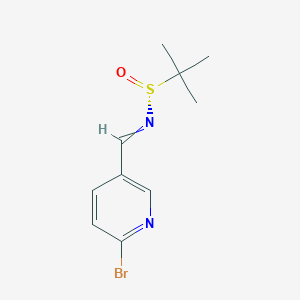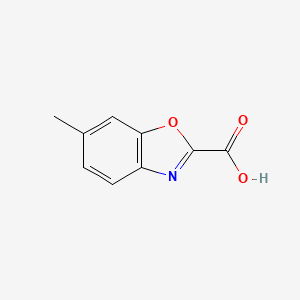
4-(bromomethyl)-1,5-dimethyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-1,5-dimethyl-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms The presence of a bromomethyl group at the 4-position and two methyl groups at the 1 and 5 positions makes this compound unique
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-1,5-dimethyl-1H-pyrazole typically involves the bromination of 1,5-dimethyl-1H-pyrazole. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. Continuous flow reactors and optimized reaction conditions are often employed to ensure high yield and purity. The use of automated systems and real-time monitoring helps in maintaining consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-1,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is 1,5-dimethyl-1H-pyrazole.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-1,5-dimethyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 4-(bromomethyl)-1,5-dimethyl-1H-pyrazole depends on the specific reaction or application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, the compound may interact with specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
4-(Chloromethyl)-1,5-dimethyl-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine.
4-(Iodomethyl)-1,5-dimethyl-1H-pyrazole: Similar structure but with an iodine atom instead of bromine.
1,5-Dimethyl-1H-pyrazole: Lacks the bromomethyl group.
Uniqueness
4-(Bromomethyl)-1,5-dimethyl-1H-pyrazole is unique due to the presence of the bromomethyl group, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts. The bromine atom provides a good balance between reactivity and stability, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C6H9BrN2 |
|---|---|
Peso molecular |
189.05 g/mol |
Nombre IUPAC |
4-(bromomethyl)-1,5-dimethylpyrazole |
InChI |
InChI=1S/C6H9BrN2/c1-5-6(3-7)4-8-9(5)2/h4H,3H2,1-2H3 |
Clave InChI |
WYBNMLKTYWHYIX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NN1C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B11723271.png)
